N-(4-chlorophenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
This compound features a 1,8-naphthyridine core substituted with a 7-methyl group, a 4-oxo-1,4-dihydro moiety, and a 1,2,4-oxadiazol-5-yl ring linked to a 3-fluorophenyl group. The acetamide side chain includes a 4-chlorophenyl substituent, contributing to its unique electronic and steric profile. Its structural complexity implies applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to heterocyclic systems .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN5O3/c1-14-5-10-19-22(34)20(25-30-23(31-35-25)15-3-2-4-17(27)11-15)12-32(24(19)28-14)13-21(33)29-18-8-6-16(26)7-9-18/h2-12H,13H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPMQDVDAHRFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a naphthyridine core and an oxadiazole moiety. Its molecular weight is approximately 357.8 g/mol . The presence of halogenated phenyl groups suggests potential interactions with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing oxadiazole and naphthyridine derivatives. For instance:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines are reported to be below 100 μM, indicating potent activity .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 36 |
| HeLa | 34 |
| MCF-7 | 59 |
These results suggest that the naphthyl and oxadiazole moieties contribute significantly to the anticancer activity by inducing apoptosis and inhibiting cell proliferation .
The mechanism underlying the anticancer activity involves:
- Apoptosis Induction : Treatment with the compound leads to increased phosphatidylserine translocation, a hallmark of early apoptosis. Additionally, caspase activation was noted in treated cells, confirming apoptotic pathways .
- Morphological Changes : Observations under microscopy revealed characteristic morphological changes in treated cells, such as shrinkage and detachment from the culture surface .
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Research on similar oxadiazole derivatives indicates a broad spectrum of antibacterial and antifungal activities against various pathogens. However, specific data on this compound's antimicrobial efficacy remain limited and warrant further investigation.
Case Studies
A notable study explored the synthesis and biological evaluation of related oxadiazole derivatives. Compounds similar to this compound demonstrated promising results in vitro against cancer cell lines, reinforcing the potential therapeutic applications of this class of compounds .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has indicated that derivatives of compounds featuring similar structural motifs exhibit significant antimicrobial properties. For instance, studies on oxadiazole derivatives have shown promising antibacterial and antifungal activities against various strains. The presence of the naphthyridine moiety in N-(4-chlorophenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide may enhance its efficacy against resistant microbial strains due to its ability to disrupt bacterial cell walls or inhibit critical enzymatic pathways .
Anticancer Potential
Compounds with oxadiazole and naphthyridine frameworks have been investigated for their anticancer properties. The structural features of this compound suggest that it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. In vitro studies have demonstrated that similar compounds can exhibit cytotoxic effects on various cancer cell lines .
Synthesis and Characterization
The synthesis of N-(4-chlorophenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-y}acetamide typically involves multi-step synthetic routes that include:
- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Coupling Reactions : The naphthyridine moiety is introduced via coupling reactions with acetamides or other nucleophiles.
Case Studies
Several studies have documented the efficacy of similar compounds:
| Study | Compound Tested | Results | |
|---|---|---|---|
| Study 1 | Various oxadiazole derivatives | Exhibited antibacterial activity with MIC values ranging from 16–31.25 μg/mL | Supports potential use in treating resistant bacterial infections |
| Study 2 | Triazole derivatives | Showed significant anticancer activity in vitro against multiple cancer cell lines | Indicates potential for drug development targeting cancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl vs. Chlorophenyl Substitution
The closest analog is N-(4-fluorophenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide (CAS: 1030132-85-4), which replaces the 4-chlorophenyl group with 4-fluorophenyl. Key differences include:
- Steric profile : The smaller van der Waals radius of fluorine (1.47 Å vs. chlorine’s 1.75 Å) could reduce steric hindrance at binding sites .
Table 1: Substituent Comparison
| Property | Target Compound (4-Cl) | Fluorophenyl Analog (4-F) |
|---|---|---|
| Substituent | Chlorine (Cl) | Fluorine (F) |
| Electronegativity (Pauling) | 3.16 | 4.00 |
| Van der Waals Radius (Å) | 1.75 | 1.47 |
| Lipophilicity (LogP) | Higher (estimated) | Lower (estimated) |
Oxadiazole vs. Triazole Heterocycles
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6 m) () shares the acetamide backbone but replaces the 1,2,4-oxadiazole ring with a 1,2,3-triazole. Key distinctions:
- Aromaticity and hydrogen bonding : The 1,2,4-oxadiazole’s oxygen and nitrogen atoms may engage in stronger hydrogen bonding compared to the triazole’s nitrogen-rich structure, influencing target affinity.
- Synthetic routes : Compound 6 m was synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, whereas the target compound likely requires oxadiazole-specific cyclization .
Table 2: Heterocyclic Ring Comparison
| Feature | Target Compound (Oxadiazole) | Compound 6 m (Triazole) |
|---|---|---|
| Ring Type | 1,2,4-Oxadiazole | 1,2,3-Triazole |
| Hydrogen Bond Capacity | Moderate (O, N donors) | High (3 N donors) |
| Aromatic Stability | High | Moderate |
Comparison with Phthalimide Derivatives
3-Chloro-N-phenyl-phthalimide (), while structurally distinct, shares a chlorophenyl-acetamide motif. Differences include:
- Core structure : Phthalimide’s isoindole-1,3-dione core lacks the naphthyridine and oxadiazole systems, limiting π-π stacking interactions.
- Applications : Primarily used in polymer synthesis (e.g., polyimides), contrasting with the hypothesized biological targeting of the naphthyridine-based compound .
Research Findings and Implications
- Electronic effects : The 4-chlorophenyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to its fluorinated analog, making it more suitable for targets requiring hydrophobic interactions.
- Heterocyclic influence : The 1,2,4-oxadiazole ring may offer superior stability and binding specificity over triazole-containing analogs, as seen in kinase inhibitors and antimicrobial agents.
- Synthetic challenges : The naphthyridine-oxadiazole scaffold requires precise cyclization conditions, contrasting with the straightforward cycloaddition used for triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
